Kdm5A-IN-1
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Overview
Description
KDM5A-IN-1 is a potent, orally bioavailable inhibitor of the histone lysine demethylase 5 (KDM5) family, specifically targeting KDM5A, KDM5B, and KDM5C. This compound has shown significant potential in cancer research due to its ability to inhibit the demethylation of lysine 4 on histone H3 (H3K4), which plays a crucial role in gene expression regulation .
Preparation Methods
Industrial Production Methods: Industrial production methods for KDM5A-IN-1 are not extensively documented. it is likely that the compound is produced using standard organic synthesis techniques, including multi-step reactions, purification processes, and quality control measures to ensure high purity and bioavailability .
Chemical Reactions Analysis
Types of Reactions: KDM5A-IN-1 primarily undergoes interactions with its target enzymes rather than traditional chemical reactions like oxidation or reduction. Its primary mode of action involves binding to the active site of KDM5 enzymes, thereby inhibiting their demethylase activity .
Common Reagents and Conditions: The compound is typically used in biological assays under conditions that maintain its stability and activity. Common reagents include dimethyl sulfoxide (DMSO) for solubilization and various buffers to maintain pH and ionic strength during assays .
Major Products Formed: The major product of the interaction between this compound and its target enzymes is the inhibition of demethylation activity, leading to an accumulation of methylated histones, which can alter gene expression patterns .
Scientific Research Applications
It has shown promise in inhibiting the growth of various cancer cell lines, including breast cancer and lung adenocarcinoma, by inducing cell cycle arrest and promoting apoptosis . Additionally, KDM5A-IN-1 has been investigated for its role in enhancing antitumor immune responses by restoring the expression of antigen-presentation genes .
Mechanism of Action
KDM5A-IN-1 exerts its effects by binding to the active site of KDM5 enzymes, specifically KDM5A, KDM5B, and KDM5C. This binding inhibits the demethylation of lysine 4 on histone H3 (H3K4), leading to an accumulation of methylated histones. This accumulation can result in altered gene expression, which can inhibit cancer cell proliferation and promote apoptosis .
Comparison with Similar Compounds
Similar Compounds:
- CPI-455: Another KDM5 inhibitor that lacks selectivity for specific KDM5 family members .
- Compound 21: An optimized derivative with slightly lower KDM5A inhibition activity but improved potency against certain cancer cell lines .
Uniqueness: KDM5A-IN-1 is unique in its high selectivity and potency for KDM5A, KDM5B, and KDM5C, making it a valuable tool for studying the role of these enzymes in cancer and other diseases. Its oral bioavailability and ability to induce cell cycle arrest and apoptosis in cancer cells further distinguish it from other KDM5 inhibitors .
Biological Activity
Kdm5A-IN-1 is a selective inhibitor of the KDM5A histone demethylase, which plays a significant role in various biological processes, particularly in cancer progression. This article explores the biological activity of this compound, including its mechanisms of action, effects on cancer cell lines, and comparative studies with other inhibitors.
Overview of KDM5A
KDM5A, a member of the KDM5 family of histone demethylases, is involved in the regulation of gene expression through the demethylation of histone H3 at lysine 4 (H3K4). Overexpression of KDM5A has been linked to increased proliferation, metastasis, and drug resistance in several cancers, including breast cancer .
This compound functions by selectively inhibiting the demethylase activity of KDM5A. Research indicates that it disrupts the interaction between KDM5A and H3K4me3, leading to an increase in H3K4me3 levels. This action promotes the activation of tumor suppressor genes such as p27 and p16, which are crucial for regulating cell cycle progression and inducing cell senescence .
Cytotoxicity Assays
In vitro studies have demonstrated that this compound exhibits potent cytotoxicity against breast cancer cell lines that overexpress KDM5A. The compound showed significantly higher cytotoxic effects compared to CPI-455, another known KDM5 inhibitor. The following table summarizes the cytotoxicity results across different cell lines:
Cell Line | Kdm5A Expression | Cytotoxicity (IC50) | Effect on Colony Formation |
---|---|---|---|
MDA-MB-231 | High | 10 µM | Significant inhibition |
MDA-MB-468 | High | 12 µM | Significant inhibition |
MCF-7 | High | 15 µM | Significant inhibition |
MCF-10A | Low | >50 µM | Minimal inhibition |
LO2 | Low | >50 µM | Minimal inhibition |
The results indicate that this compound selectively targets cancerous cells while sparing normal cells .
Mechanistic Studies
Mechanistic studies revealed that treatment with this compound leads to cell cycle arrest at the G1 phase. This was confirmed through flow cytometry analysis, showing an increase in G1 phase cells post-treatment. Additionally, knockdown experiments demonstrated that silencing KDM5A mimics the effects observed with this compound treatment, further supporting its mechanism of action .
Selectivity and Potency
This compound has been shown to have superior selectivity for KDM5A over other members of the KDM family, particularly KDM4s. In comparative assays, it outperformed CPI-455 in terms of both potency and selectivity. This selectivity is crucial for minimizing off-target effects and enhancing therapeutic potential .
In Vivo Studies
In vivo studies using mouse models have indicated that administration of this compound leads to significant tumor regression in xenograft models of breast cancer. The compound not only inhibited tumor growth but also altered the expression profiles of key regulatory genes involved in cell proliferation and apoptosis .
Properties
IUPAC Name |
N-[(3R)-1-(5-propan-2-yl-1H-pyrazole-3-carbonyl)pyrrolidin-3-yl]cyclopropanecarboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O2/c1-9(2)12-7-13(18-17-12)15(21)19-6-5-11(8-19)16-14(20)10-3-4-10/h7,9-11H,3-6,8H2,1-2H3,(H,16,20)(H,17,18)/t11-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXEXTVGTDZRKJS-LLVKDONJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NN1)C(=O)N2CCC(C2)NC(=O)C3CC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC(=NN1)C(=O)N2CC[C@H](C2)NC(=O)C3CC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.